A Comprehensive Technical Guide to O-tert-Butyl-N-carbobenzoxy-L-serine methyl ester (CAS No. 1872-59-9)
A Comprehensive Technical Guide to O-tert-Butyl-N-carbobenzoxy-L-serine methyl ester (CAS No. 1872-59-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-tert-Butyl-N-carbobenzoxy-L-serine methyl ester, with the CAS number 1872-59-9, is a pivotal protected amino acid derivative extensively utilized in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug development.[1][2][3] Its unique trifunctional protecting group strategy, employing a tert-butyl ether for the hydroxyl group, a carbobenzoxy (Cbz) group for the amine, and a methyl ester for the carboxylic acid, offers chemists precise control over reactivity during complex molecular assembly. This guide provides an in-depth overview of its physicochemical properties, detailed synthesis protocols, and its critical role in the solid-phase peptide synthesis (SPPS) of therapeutic peptides.
Physicochemical Properties
O-tert-Butyl-N-carbobenzoxy-L-serine methyl ester is a white to off-white solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1872-59-9 | [3][4] |
| Molecular Formula | C₁₆H₂₃NO₅ | [3][4] |
| Molecular Weight | 309.36 g/mol | [3] |
| Melting Point | 43 °C | [4] |
| Boiling Point (Predicted) | 437.2 ± 45.0 °C | [4] |
| Density (Predicted) | 1.117 ± 0.06 g/cm³ | [4] |
| Refractive Index | 6 ° (c=2, EtOH) | [4] |
Synthesis of O-tert-Butyl-N-carbobenzoxy-L-serine methyl ester
Experimental Protocol:
Step 1: Esterification of L-Serine to L-Serine Methyl Ester Hydrochloride [5][6]
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Suspend L-serine (1 equivalent) in anhydrous methanol.
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Cool the suspension to 0 °C in an ice bath.
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Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred suspension.
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After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 24 hours.
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Remove the solvent under reduced pressure to yield L-serine methyl ester hydrochloride as a white solid.
Step 2: N-protection with Carbobenzoxy (Cbz) group
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Dissolve L-serine methyl ester hydrochloride (1 equivalent) in a mixture of water and a suitable organic solvent (e.g., dioxane or THF).
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Cool the solution to 0 °C.
-
Add sodium carbonate or sodium bicarbonate (2.5 equivalents) to the solution.
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Slowly add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Extract the product into an organic solvent such as ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Cbz-L-serine methyl ester.
Step 3: O-tert-butylation
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Dissolve N-Cbz-L-serine methyl ester (1 equivalent) in a suitable solvent like dichloromethane or dioxane.
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Cool the solution to -78 °C (dry ice/acetone bath).
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Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
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Bubble isobutylene gas through the solution for several hours, or add liquid isobutylene, while maintaining the low temperature.
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Allow the reaction to slowly warm to room temperature and stir for 48-72 hours.
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Quench the reaction with a saturated solution of sodium bicarbonate.
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Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield O-tert-Butyl-N-carbobenzoxy-L-serine methyl ester.
Synthesis Pathway Diagram
Caption: Synthesis of O-tert-Butyl-N-carbobenzoxy-L-serine methyl ester.
Role in Solid-Phase Peptide Synthesis (SPPS)
O-tert-Butyl-N-carbobenzoxy-L-serine methyl ester serves as a valuable building block in peptide synthesis, particularly in solution-phase synthesis or for the preparation of specific peptide fragments. In the more common solid-phase peptide synthesis (SPPS), the analogous N-Fmoc protected derivative, Fmoc-Ser(tBu)-OH, is predominantly used. However, the principles of side-chain protection are identical and crucial for preventing unwanted side reactions. The tert-butyl ether protecting group for the serine hydroxyl is stable to the basic conditions used for Fmoc-deprotection and the acidic conditions for Boc-deprotection, but is readily cleaved under strong acidic conditions during the final cleavage from the resin.
SPPS Workflow with a Protected Serine Derivative
The following diagram illustrates the general workflow of Fmoc-based SPPS, highlighting the incorporation of a protected serine residue.
Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS).
Application in Drug Development
Protected serine derivatives are integral to the synthesis of numerous peptide-based therapeutics. The tert-butyl protection of the hydroxyl group is particularly important in the synthesis of long peptides where side reactions can significantly reduce the yield and purity of the final product. While specific documentation detailing the use of O-tert-Butyl-N-carbobenzoxy-L-serine methyl ester in the synthesis of blockbuster drugs like Semaglutide and Liraglutide is proprietary, the analogous Fmoc-Ser(tBu)-OH is a key reagent.[7] The principles demonstrated by this compound are fundamental to the chemical synthesis of these complex therapeutic peptides.
Analytical Data (Reference)
¹H NMR (Reference: N-Cbz-O-tert-butyl-L-serine) [8]
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 7.35-7.25 | m | Aromatic protons (Cbz) |
| 5.10 | s | -CH₂-Ph (Cbz) |
| 4.35 | m | α-CH |
| 3.8-3.6 | m | β-CH₂ |
| 1.15 | s | tert-Butyl |
Conclusion
O-tert-Butyl-N-carbobenzoxy-L-serine methyl ester is a well-defined chemical entity with significant applications in synthetic chemistry. Its robust protecting group strategy makes it an invaluable tool for the construction of complex molecules, particularly in the field of peptide synthesis. The methodologies outlined in this guide provide a comprehensive overview for researchers and professionals in drug development, underscoring the importance of this compound in advancing therapeutic innovation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. scbt.com [scbt.com]
- 4. chembk.com [chembk.com]
- 5. rsc.org [rsc.org]
- 6. Preparation method of O-tert-butyl-L-serine methyl ester and O-tert-butyl-L-serine aqueous solution - Eureka | Patsnap [eureka.patsnap.com]
- 7. iris.cnr.it [iris.cnr.it]
- 8. N-Cbz-O-tert-butyl-L-serine(1676-75-1) 1H NMR [m.chemicalbook.com]

